molecular formula C16H18O2 B1195897 5-Isobutylnaphthalene-1-acetic acid CAS No. 72221-66-0

5-Isobutylnaphthalene-1-acetic acid

Cat. No.: B1195897
CAS No.: 72221-66-0
M. Wt: 242.31 g/mol
InChI Key: MJPDFVFWDUWGPQ-UHFFFAOYSA-N
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Description

Structurally, this compound features a naphthalene backbone substituted with an isobutyl group at position 5 and an acetic acid moiety at position 1. Such substitutions are critical in determining solubility, reactivity, and biological activity. Analogous compounds, such as 1-Naphthaleneacetic acid (NAA) and other naphthalene derivatives, are widely studied for applications in agrochemicals, pharmaceuticals, and industrial chemistry .

Properties

CAS No.

72221-66-0

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-[5-(2-methylpropyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C16H18O2/c1-11(2)9-12-5-3-8-15-13(10-16(17)18)6-4-7-14(12)15/h3-8,11H,9-10H2,1-2H3,(H,17,18)

InChI Key

MJPDFVFWDUWGPQ-UHFFFAOYSA-N

SMILES

CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O

Canonical SMILES

CC(C)CC1=C2C=CC=C(C2=CC=C1)CC(=O)O

Synonyms

5-isobutyl-1-naphthylacetic acid
5-isobutylnaphthalene-1-acetic acid
IBNAA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutylnaphthalene-1-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Isobutylnaphthalene-1-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isobutylnaphthalene-1-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Isobutylnaphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthalene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility LD50 (Oral, Rat) Key Applications/Properties
1-Naphthaleneacetic acid [Not in evidence] C₁₂H₁₀O₂ 186.21 Slightly soluble in water Not fully investigated Plant growth regulator, agrochemicals
Isophthalic Acid 121-91-5 C₈H₆O₄ 166.13 Insoluble in water >5,000 mg/kg Polymer production, resins
5-Hydroxy-naphthalene-1-sulfonic acid amide 17286-26-9 C₁₀H₉NO₃S 223.25 Not available Not available Specialty chemicals, potential sulfonamide applications
5-Azidonaphthalene-1-sulfonyl chloride 73936-73-9 C₁₀H₆ClN₃O₂S 283.69 Not available Not available Photoaffinity labeling, biochemical probes

Structural and Functional Differences

  • Isophthalic Acid lacks the naphthalene backbone but shares carboxylic acid functionality, making it more suitable for industrial polymer synthesis due to its rigidity and thermal stability . Sulfonic acid derivatives (e.g., 5-Hydroxy-naphthalene-1-sulfonic acid amide) exhibit higher water solubility and reactivity, favoring applications in detergents or pharmaceuticals .

Research Findings and Gaps

  • Ecotoxicology : Derivatives like 1-Naphthaleneacetic acid require further ecological risk assessments due to incomplete data on biodegradation and aquatic toxicity .
  • Synthetic Utility : The isobutyl group in the target compound may offer steric hindrance advantages in catalysis or drug design, a hypothesis needing experimental validation.

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